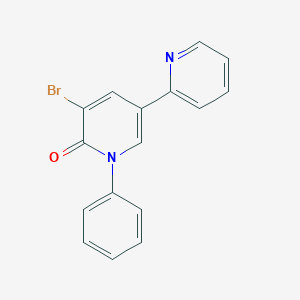
3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one
Cat. No. B049426
Key on ui cas rn:
381248-06-2
M. Wt: 327.17 g/mol
InChI Key: GSESXDVCGLBTLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07563811B2
Procedure details


1-Phenyl-5-pyridin-2-yl-2 (1H)-pyridone (186 g), N-bromosuccinimide (141.7 g) and N,N-dimethylformamide (900 ml) were stirred at room temperature. After 2.5 hr, 6.45 g of NBS was added thereto. After depletion of the reactant was confirmed, the reaction solution was poured into water (4.5 L) under ice-cooling, followed by stirring in a cold-room (approximately 4° C.) overnight. The resulting crystals were collected by filtration under reduced pressure, followed by dissolving in IPA (3.25 L) and H2O (650 ml) under heating. After the complete dissolution was confirmed, the solution was left to cool gradually, and then ice-cooled. Then, the mixture was stirred in a cold-room overnight. The resulting crystals were collected by filtration under reduced pressure and air-dried at 60° C., to give 191 g (81%) of the title compound.





Name
Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([N:7]2[CH:12]=[C:11]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=3)[CH:10]=[CH:9][C:8]2=[O:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:20]N1C(=O)CCC1=O.CN(C)C=O>C1C(=O)N(Br)C(=O)C1.O>[Br:20][C:9]1[C:8](=[O:19])[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:12]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[CH:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
186 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)N1C(C=CC(=C1)C1=NC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
141.7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
900 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
6.45 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Step Three
|
Name
|
|
|
Quantity
|
4.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
4 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by stirring in a cold-room (approximately 4° C.) overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystals were collected by filtration under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
by dissolving in IPA (3.25 L)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
H2O (650 ml) under heating
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
After the complete dissolution
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the solution was left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool gradually
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
ice-cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Then, the mixture was stirred in a cold-room overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystals were collected by filtration under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air-dried at 60° C.
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(N(C=C(C1)C1=NC=CC=C1)C1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 191 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
